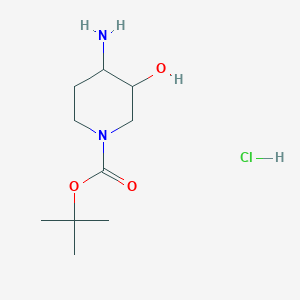
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride is an organic compound with the CAS Number: 2095409-34-8 . It has a molecular weight of 252.74 . This compound is known for its stability and ease of synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Mechanism of Action
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl acts as a selective inhibitor of VGLUT by binding to the active site of the transporter and preventing the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release from presynaptic neurons and a subsequent reduction in excitatory synaptic transmission. This compound HCl has been shown to have a higher affinity for VGLUT1 and VGLUT2 than for VGLUT3, suggesting that it may have differential effects on different types of synapses.
Biochemical and physiological effects:
This compound HCl has been shown to have a significant impact on synaptic transmission and plasticity. Inhibition of VGLUT by this compound HCl leads to a decrease in glutamate release and a subsequent reduction in excitatory synaptic transmission. This has been shown to have a variety of effects on neuronal function, including a reduction in long-term potentiation (LTP) and an increase in long-term depression (LTD). This compound HCl has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has several advantages for use in lab experiments. It is a selective inhibitor of VGLUT, which allows for the study of the specific role of this transporter in synaptic transmission and plasticity. This compound HCl has also been shown to have a high degree of purity, which allows for accurate and reliable results. However, there are also some limitations to the use of this compound HCl in lab experiments. It is a relatively new compound, and its effects on neuronal function are not yet fully understood. Additionally, this compound HCl has not been extensively studied in vivo, and its potential side effects are not yet known.
Future Directions
There are several future directions for the study of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl. One area of research is the development of more selective inhibitors of VGLUT, which could lead to the discovery of new therapeutic targets for neurological disorders. Another area of research is the study of the effects of this compound HCl on different types of synapses and in different brain regions. Additionally, the potential therapeutic applications of this compound HCl in neurological disorders such as epilepsy and Parkinson's disease warrant further investigation.
Scientific Research Applications
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has been studied for its potential biological applications, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular glutamate transporter (VGLUT), which is responsible for the packaging and release of glutamate from presynaptic neurons. This compound HCl has been used to study the role of VGLUT in synaptic transmission and plasticity, as well as in various neurological disorders such as epilepsy and Parkinson's disease.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Properties
IUPAC Name |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSJUKFDGUJYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-34-8 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


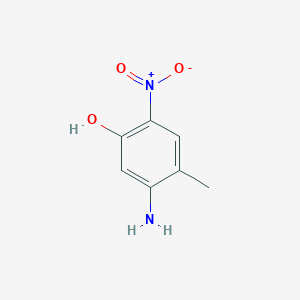

![7-Methyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1653935.png)
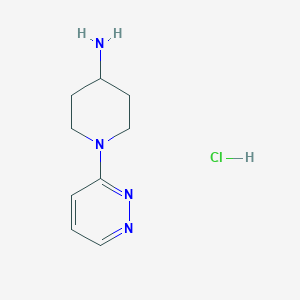


![{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride](/img/structure/B1653944.png)
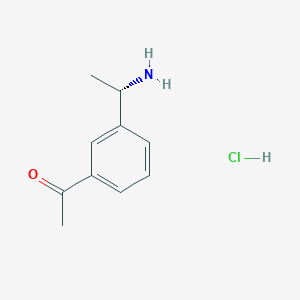


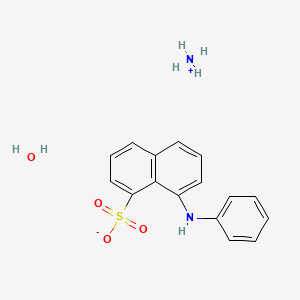
![1H-Azepine, 1-[2-(4-chlorophenoxy)ethyl]hexahydro-](/img/structure/B1653951.png)
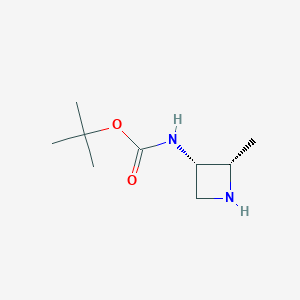
![6-(trans-3-aminocyclobutyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1653953.png)
